molecular formula C16H14BrNO4 B4834785 methyl {4-[(2-bromobenzoyl)amino]phenoxy}acetate

methyl {4-[(2-bromobenzoyl)amino]phenoxy}acetate

Cat. No. B4834785
M. Wt: 364.19 g/mol
InChI Key: JJGZHSUDBFOOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {4-[(2-bromobenzoyl)amino]phenoxy}acetate, also known as MBAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBAPA is a derivative of 2-bromobenzoyl chloride and 4-aminophenol, and its synthesis method involves the use of organic solvents and reagents.

Mechanism of Action

The exact mechanism of action of methyl {4-[(2-bromobenzoyl)amino]phenoxy}acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, methyl {4-[(2-bromobenzoyl)amino]phenoxy}acetate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer invasion and metastasis. methyl {4-[(2-bromobenzoyl)amino]phenoxy}acetate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
methyl {4-[(2-bromobenzoyl)amino]phenoxy}acetate has been shown to exhibit various biochemical and physiological effects depending on the concentration and duration of exposure. In vitro studies have demonstrated that methyl {4-[(2-bromobenzoyl)amino]phenoxy}acetate can induce cell death in cancer cells and inhibit the migration and invasion of cancer cells. methyl {4-[(2-bromobenzoyl)amino]phenoxy}acetate has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells. In vivo studies have demonstrated that methyl {4-[(2-bromobenzoyl)amino]phenoxy}acetate can inhibit tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl {4-[(2-bromobenzoyl)amino]phenoxy}acetate is its versatility and ease of synthesis, which makes it a suitable candidate for various lab experiments. methyl {4-[(2-bromobenzoyl)amino]phenoxy}acetate is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of methyl {4-[(2-bromobenzoyl)amino]phenoxy}acetate is its moderate solubility in water, which can make it challenging to work with in certain experiments. Additionally, methyl {4-[(2-bromobenzoyl)amino]phenoxy}acetate can be toxic at high concentrations, and proper safety precautions should be taken when handling this compound.

Future Directions

There are several future directions for methyl {4-[(2-bromobenzoyl)amino]phenoxy}acetate research, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields such as environmental science and energy storage, and the investigation of its mechanism of action in more detail. Additionally, the development of methyl {4-[(2-bromobenzoyl)amino]phenoxy}acetate-based drug delivery systems and imaging agents could lead to significant advancements in the field of medicine. Overall, methyl {4-[(2-bromobenzoyl)amino]phenoxy}acetate represents a promising compound with significant potential for scientific research and innovation.

Scientific Research Applications

Methyl {4-[(2-bromobenzoyl)amino]phenoxy}acetate has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, methyl {4-[(2-bromobenzoyl)amino]phenoxy}acetate has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In materials science, methyl {4-[(2-bromobenzoyl)amino]phenoxy}acetate has been used as a building block for the synthesis of various functional materials such as polymers, nanoparticles, and sensors. In analytical chemistry, methyl {4-[(2-bromobenzoyl)amino]phenoxy}acetate has been employed as a reagent for the detection and quantification of various analytes such as amino acids, peptides, and proteins.

properties

IUPAC Name

methyl 2-[4-[(2-bromobenzoyl)amino]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-21-15(19)10-22-12-8-6-11(7-9-12)18-16(20)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGZHSUDBFOOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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